molecular formula C18H38O4 B8557999 5,8,11,14-Tetraoxadocosane CAS No. 220828-93-3

5,8,11,14-Tetraoxadocosane

Cat. No.: B8557999
CAS No.: 220828-93-3
M. Wt: 318.5 g/mol
InChI Key: DVXRZTUHTRMCTL-UHFFFAOYSA-N
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Description

5,8,11,14-Tetraoxadocosane is a linear polyether compound with a 22-carbon backbone (docosane) and four oxygen atoms positioned at the 5th, 8th, 11th, and 14th carbon atoms.

Properties

CAS No.

220828-93-3

Molecular Formula

C18H38O4

Molecular Weight

318.5 g/mol

IUPAC Name

1-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]octane

InChI

InChI=1S/C18H38O4/c1-3-5-7-8-9-10-12-20-14-16-22-18-17-21-15-13-19-11-6-4-2/h3-18H2,1-2H3

InChI Key

DVXRZTUHTRMCTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features of 5,8,11,14-Tetraoxadocosane with related polyethers and fatty acid derivatives:

Compound Name Molecular Formula Chain Length Functional Groups Key Features/Applications Reference
This compound C₂₂H₄₄O₄ (hypothetical) 22 carbons Four ether linkages Potential surfactant, solubility modulator N/A
4,7,10,13-Tetraoxatetradecan-1-ol C₁₈H₃₈O₉ 14 carbons Four ether linkages, terminal -OH Used in polymer synthesis, solvent systems
5,8,11,14-Eicosatetraynoic Acid (ETYA) C₂₀H₂₈O₂ 20 carbons Carboxylic acid, four triple bonds PLA2 inhibitor, lipid signaling studies
Icosa-5,8,11,14-tetraenoic acid (Arachidonic acid) C₂₀H₃₂O₂ 20 carbons Carboxylic acid, four double bonds Precursor to prostaglandins, leukotrienes

Key Observations:

  • Chain Length and Flexibility : Longer-chain polyethers like this compound (22 carbons) are expected to exhibit lower melting points and higher viscosity compared to shorter analogs like 4,7,10,13-Tetraoxatetradecan-1-ol (14 carbons) due to increased van der Waals interactions .
  • Reactivity : Unlike ETYA or arachidonic acid, which contain reactive carboxylic acid groups or unsaturated bonds, the ether linkages in this compound confer chemical inertness, making it more stable under acidic or oxidative conditions .

Physicochemical Properties

The following hypothetical properties for this compound are inferred from analogs:

  • Solubility: High in polar solvents (e.g., ethanol, DMSO) due to ether oxygens, similar to 4,7,10,13-Tetraoxatetradecan-1-ol .
  • Thermal Stability : Higher than arachidonic acid (which degrades via oxidation) but lower than fully saturated hydrocarbons like 2,6,10,14-Tetramethylhexadecane .

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